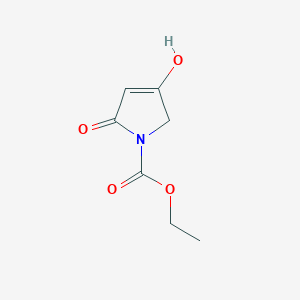
Ethyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a heterocyclic compound that belongs to the pyrrolidinone family This compound is characterized by its unique structure, which includes a pyrrole ring with a hydroxyl group at the 4-position, an oxo group at the 2-position, and an ethyl ester group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate can be achieved through a multicomponent reaction. One efficient method involves the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst. This reaction is typically carried out in ethanol under ultrasound irradiation for about 55 minutes, yielding the desired product with high efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a carbonyl group.
Reduction: The oxo group at the 2-position can be reduced to form a hydroxyl group.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to substitute the ethyl ester group.
Major Products Formed
Oxidation: Formation of 4-oxo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate.
Reduction: Formation of ethyl 4-hydroxy-2-hydroxy-2,5-dihydro-1H-pyrrole-1-carboxylate.
Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyl and oxo groups in the compound can form hydrogen bonds with biological macromolecules, affecting their structure and function. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity.
Comparison with Similar Compounds
Ethyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate can be compared with other similar compounds, such as:
4-Hydroxy-2-quinolones: These compounds also possess a hydroxyl and oxo group but differ in their ring structure and biological activities.
Imidazole derivatives: These compounds have a similar heterocyclic structure but contain nitrogen atoms at different positions, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific arrangement of functional groups and its potential for diverse chemical modifications and applications.
Properties
Molecular Formula |
C7H9NO4 |
|---|---|
Molecular Weight |
171.15 g/mol |
IUPAC Name |
ethyl 3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate |
InChI |
InChI=1S/C7H9NO4/c1-2-12-7(11)8-4-5(9)3-6(8)10/h3,9H,2,4H2,1H3 |
InChI Key |
POJZHCYOPMQZCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CC(=CC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















